

N-piperidine Ibrutinib hydrochloride purification recrystallization solvent

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Compound Focus: N-piperidine Ibrutinib hydrochloride

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Physicochemical Properties & Solubility Data

The solubility of **N-piperidine Ibrutinib hydrochloride** in various solvents is a critical starting point for planning a recrystallization. The following data is compiled from supplier documentation [1] [2].

Solvent	Solubility	Notes
Water	~85 mg/mL	(Soluble)
DMSO	~11 mg/mL to ~100 mg/mL	Concentration varies by source; hygroscopic.
Ethanol	Insoluble	Potential anti-solvent for recrystallization.
Methanol	Information missing	N/A

Potential Recrystallization Strategies

Based on the solubility profile, here are two potential strategies you could explore in the lab. Please treat these as starting points for method development, as they have not been explicitly documented for this specific compound.

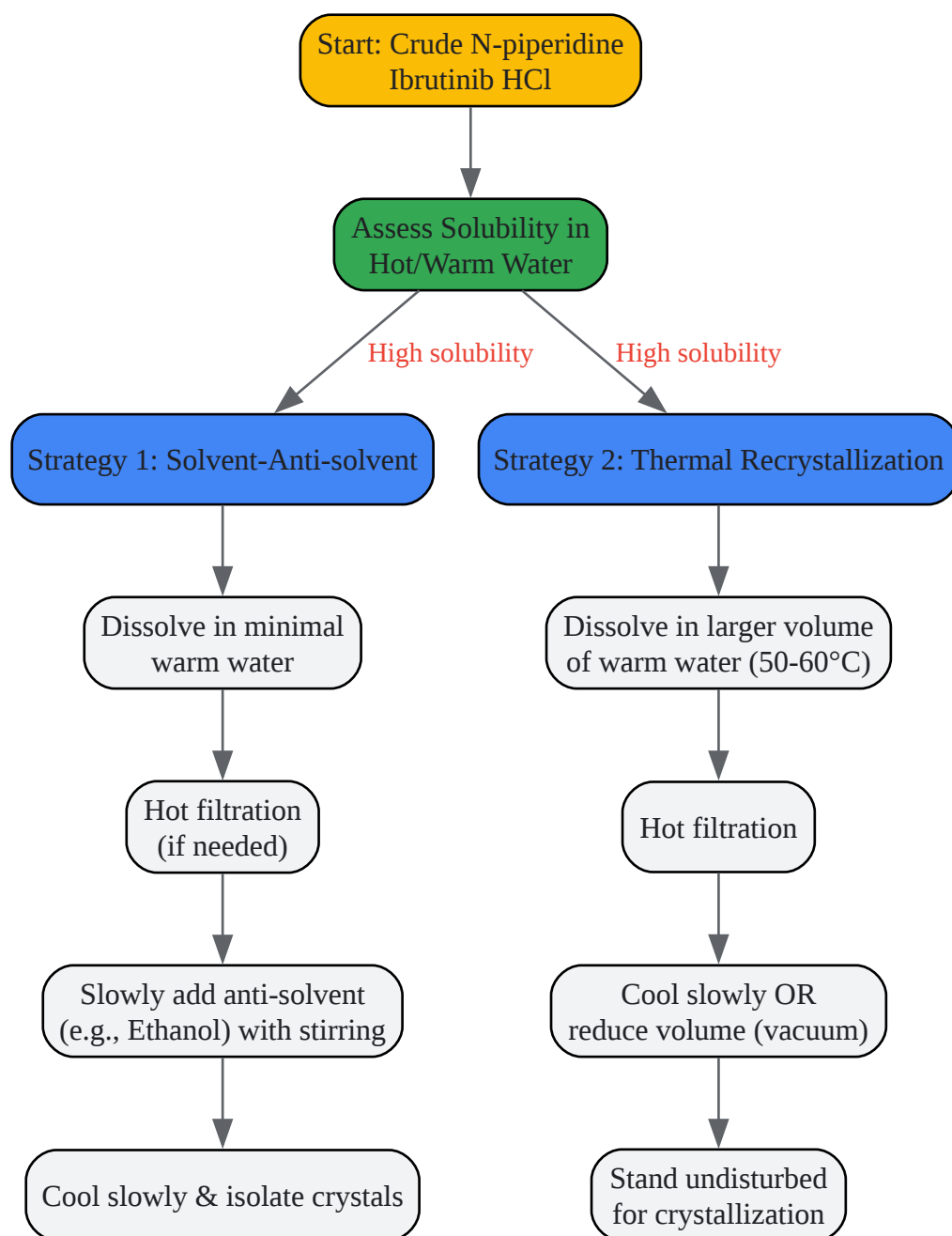
Strategy 1: Solvent-Anti-solvent Recrystallization This is often the most straightforward approach for water-soluble compounds.

- **Solvent:** Use water as the primary solvent.
- **Anti-solvent:** Use ethanol or another water-miscible organic solvent in which the compound has low solubility (e.g., acetone, tetrahydrofuran) [3].
- **Proposed Workflow:**
 - Dissolve the crude compound in a minimal volume of warm water to achieve a saturated solution.
 - If the solution is cloudy, perform a hot filtration to remove any insoluble impurities.
 - While the solution is still warm, slowly add the anti-solvent (e.g., ethanol) with stirring until the solution becomes slightly turbid, indicating the onset of crystallization.
 - Allow the solution to cool slowly to room temperature, then possibly further in an ice bath to maximize crystal yield.
 - Isolate the crystals by filtration and wash with a cold mixture of water/anti-solvent.

Strategy 2: Thermal Recrystallization from Aqueous Solution

- **Solvent:** Use water.
- **Proposed Workflow:**
 - Dissolve the crude compound in a larger volume of water at elevated temperature (e.g., 50-60°C), exploiting its high solubility [1] [2].
 - Perform a hot filtration.
 - Allow the solution to cool slowly and stand undisturbed for crystallization. Alternatively, you may reduce the volume under vacuum at constant temperature to initiate crystallization.

This workflow visualizes the decision-making process for these strategies:



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Critical Troubleshooting & FAQs

- **The compound oils out instead of crystallizing.** This is a common issue. Try:
 - **Slower cooling:** Allow the solution to cool from elevated temperature to room temperature very gradually.

- **Seeding:** Introduce a small seed crystal of the pure compound to induce crystallization.
 - **Alternative anti-solvent:** If using ethanol leads to oiling, try a different anti-solvent like acetone or isopropanol.
 - **Solvent system:** Switch to a mixed solvent system like DMSO/water, using DMSO as the good solvent and water as the anti-solvent. Given the high solubility in DMSO, you would use a minimal amount of DMSO to dissolve the compound and then slowly add water [1] [2].
- **How can I monitor the purity of the crystals?**
 - **Analytical Techniques:** The standard method is **High-Performance Liquid Chromatography (HPLC)** to track the reduction of impurity levels.
 - **Solid-State Characterization:** Techniques like **X-Ray Powder Diffraction (XRPD)** can confirm the crystallinity of the final material and are commonly used in pharmaceutical development [3].
 - **The product is isolated as an amorphous solid.** The described methods are designed to produce crystals. If an amorphous form is obtained, it suggests the crystallization conditions need optimization. You can try:
 - **Slower evaporation** of the solvent.
 - **Different solvent/anti-solvent combinations.**
 - Note that various methods for amorphization (like melt quench, hot melt extrusion) are known for the parent drug Ibrutinib to enhance solubility, but these are deliberate processes, not typically desired for purification [3].

Key Considerations for Method Development

- **Start with Small Scales:** Use small quantities (50-100 mg) for your initial screening to efficiently explore different conditions without wasting material.
- **Control Temperature Precisely:** Use heated stir plates and oil baths for accurate temperature control during dissolution.
- **Record Everything:** Meticulously document solvent volumes, temperatures, cooling rates, and observations for every experiment. This record is key to replicating successful conditions.

I hope this compilation of data and proposed strategies provides a solid foundation for your experimental work. The high solubility in water is a very positive indicator that a viable recrystallization protocol can be established.

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References

1. N-piperidine Ibrutinib hydrochloride | BTK Inhibitor [[medchemexpress.com](https://www.medchemexpress.com)]
2. N-piperidine Ibrutinib hydrochloride | BTK inhibitor [[selleckchem.com](https://www.selleckchem.com)]
3. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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